molecular formula C23H23N5S B2634316 6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine CAS No. 670271-00-8

6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine

Cat. No.: B2634316
CAS No.: 670271-00-8
M. Wt: 401.53
InChI Key: CHOZHSHNQGRCHS-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance

This compound belongs to the thieno[2,3-d]pyrimidine family, a class of fused heterocycles where a thiophene ring is annulated to a pyrimidine moiety at the 2,3-position. The compound’s molecular framework (C23H23N5S, MW 401.53 g/mol) incorporates three distinct structural motifs:

  • Thieno[2,3-d]pyrimidine core : Serves as a planar, aromatic scaffold that facilitates π-π stacking interactions with biological targets such as enzyme active sites.
  • 4-(Pyridin-2-yl)piperazine substituent : Introduces conformational flexibility and hydrogen-bonding capabilities through its tertiary amine and pyridine nitrogen atoms, enhancing binding affinity for receptors like phosphodiesterases (PDEs).
  • p-Tolyl group at position 5 : Provides hydrophobic character, improving membrane permeability and modulating steric interactions with target proteins.

The methyl group at position 6 further fine-tunes electronic properties, reducing metabolic susceptibility compared to unsubstituted analogs. X-ray crystallography of related compounds reveals that the piperazine ring adopts a chair conformation, positioning the pyridine nitrogen for optimal interactions with acidic residues in binding pockets.

Historical Context in Heterocyclic Chemistry Research

Thieno[2,3-d]pyrimidines emerged as adenine bioisosteres in the late 20th century, with early work focusing on their synthesis via Gewald reactions and Dieckmann cyclizations. The integration of piperazine derivatives into this scaffold gained traction in the 2010s, driven by discoveries in kinase and PDE inhibition. For example, a 2012 study demonstrated that thieno[2,3-d]pyrimidines bearing cyclohexane-fused heterocycles exhibited nanomolar inhibitory activity against PDE4B, a target for inflammatory diseases. This breakthrough spurred efforts to diversify substituents, culminating in compounds like this compound, which optimized both solubility and target engagement.

Key synthetic milestones include:

  • Multi-step functionalization : Modern routes employ sequential Ullmann coupling, nucleophilic aromatic substitution, and Suzuki-Miyaura cross-coupling to install the p-tolyl and pyridinylpiperazine groups.
  • Computational modeling : Density functional theory (DFT) analyses have guided substituent placement to minimize steric clashes while maximizing electronic complementarity with biological targets.

Pharmacological Relevance of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines exhibit diverse pharmacological activities rooted in their structural mimicry of purine bases. For this compound, proposed mechanisms include:

  • Kinase inhibition : Analogous compounds disrupt ATP-binding pockets in kinases like EGFR and VEGFR2, impairing cancer cell proliferation.
  • PDE4 antagonism : The piperazine-pyridine moiety aligns with PDE4B’s catalytic domain, suppressing cAMP hydrolysis and reducing inflammatory cytokine production (e.g., TNF-α).
  • Antimicrobial activity : Derivatives with hydrophobic aryl groups inhibit bacterial enzymes such as Helicobacter pylori’s respiratory complex I, with IC50 values as low as 6.8 nM.

Structure-activity relationship (SAR) studies highlight critical substituent effects:

  • C4 position : Piperazine derivatives with pyridine substitutions show 10-fold higher PDE4B affinity than non-aromatic analogs.
  • C5 and C6 positions : p-Tolyl and methyl groups improve metabolic stability without compromising target binding, as evidenced by reduced hepatic clearance in preclinical models.

Properties

IUPAC Name

6-methyl-5-(4-methylphenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5S/c1-16-6-8-18(9-7-16)20-17(2)29-23-21(20)22(25-15-26-23)28-13-11-27(12-14-28)19-5-3-4-10-24-19/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOZHSHNQGRCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Final Modifications: The methyl and tolyl groups are introduced through alkylation reactions, often using reagents like methyl iodide or p-tolyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the piperazine and pyridine rings can be further functionalized using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used, but often include various functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of novel heterocyclic compounds.

    Biology: The compound has shown promise in biological assays, particularly in the context of its interactions with various biological targets.

    Medicine: Research has indicated potential therapeutic applications, including anti-tubercular activity.

    Industry: Its unique structural properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, its anti-tubercular activity is believed to involve inhibition of key enzymes in the Mycobacterium tuberculosis bacterium .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The biological and physicochemical properties of thieno[2,3-d]pyrimidines are highly dependent on substituents at positions 4, 5, and 5. Key comparisons include:

Table 1: Substituent Profiles of Selected Thieno[2,3-d]pyrimidine Derivatives
Compound Name / ID Position 4 Substituent Position 5 Substituent Position 6 Substituent Key References
Target Compound 4-(Pyridin-2-yl)piperazin-1-yl p-Tolyl (4-methylphenyl) Methyl -
3a (6-Methyl-4-[(3-phenyl-isoxazol-5-yl)methoxy]-thieno[2,3-d]pyrimidine) Isoxazole-methoxy Phenyl Methyl
1e (6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl]-methoxy}-thieno[2,3-d]pyrimidine) Isoxazole-methoxy (4-Cl-phenyl) Phenyl Methyl
8a-j (Antimicrobial derivatives) Varied (e.g., trifluoromethylphenoxy, amines) Chlorophenyl or other aryl Variable
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 3,4-Dichlorophenyl-piperazine 4-Fluorophenyl Methyl

Key Observations :

  • Position 6 : Methyl is conserved in several derivatives, suggesting its role in optimizing steric bulk without excessive hydrophobicity.
Table 2: Cytotoxic and Antimicrobial Activities of Selected Derivatives
Compound Biological Activity IC50 / MIC Values Reference Compound (IC50) Reference
Target Compound Not explicitly reported (assumed anticancer) N/A N/A -
1e (Isoxazole derivative) Cytotoxicity (A549, HCT116, MCF-7) 2.79, 6.69, 4.21 × 10⁻³ μM Gefitinib (17.90–21.55 μM)
3d (Chlorophenyl derivative) Cytotoxicity (Data inferred from class) Not explicitly reported N/A
8a-j (Antimicrobial agents) Antibacterial, Antifungal MIC: 2–16 μg/mL (bacterial/fungal) Standard antibiotics
(Dichlorophenyl-piperazine) Likely kinase inhibition (inferred from structural analogs) N/A N/A

Key Observations :

  • Isoxazole Derivatives : Compound 1e demonstrated exceptional cytotoxicity, with IC50 values ~1,000-fold lower than gefitinib, attributed to the electron-withdrawing 4-chlorophenyl group enhancing target binding .
  • Antimicrobial Derivatives: Substitutions with trifluoromethylphenoxy or amines () conferred broad-spectrum activity, emphasizing the role of electronegative groups in disrupting microbial membranes or enzymes .
  • Piperazine-Based Analogues : The target compound’s pyridinyl-piperazine moiety may improve solubility and blood-brain barrier penetration compared to morpholine or sulfonyl groups () .

Biological Activity

The compound 6-Methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine is a member of the thienopyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of thienopyrimidine derivatives, including the target compound, often involves multi-step reactions that incorporate various heterocyclic components. A notable method includes the reaction of 4-(pyridin-2-yl)piperazine with appropriate thienopyrimidine precursors under controlled conditions to yield the desired product. The synthesis process is crucial as it influences the biological activity and efficacy of the final compound.

Key Synthetic Pathways

StepReaction TypeReagents/ConditionsOutcome
1Nucleophilic substitution4-(pyridin-2-yl)piperazine + thienopyrimidine derivativeFormation of thienopyrimidine scaffold
2MethylationMethylating agent (e.g., methyl iodide)Introduction of methyl group at position 6
3Couplingp-Tolyl group attachmentFinal compound formation

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. Its structure allows for potential inhibition of key enzymes and receptors involved in cancer progression and inflammation.

Inhibition Studies

Recent studies have shown that compounds within the thienopyrimidine family can inhibit various kinases associated with cancer cell proliferation. For instance, in vitro assays demonstrated that derivatives similar to our compound exhibited IC50 values in the nanomolar range against EGFR and other tyrosine kinases .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Viability Assays : Using cancer cell lines such as NCI-H1975 and A549, compounds were evaluated for cytotoxicity via MTT assays. Results indicated that certain derivatives significantly reduced cell viability compared to controls.
  • Mechanistic Studies : Investigations into apoptosis induction revealed that treatment with this compound led to increased caspase activity, suggesting a pro-apoptotic effect .

Case Studies

A recent study focused on a series of thienopyrimidine derivatives, including our target compound, found promising results in inhibiting tumor growth in xenograft models. The study highlighted:

  • Tumor Reduction : Compounds led to a significant reduction in tumor size compared to untreated groups.
  • Survival Rates : Enhanced survival rates were observed in treated groups, indicating potential therapeutic benefits.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine?

The synthesis typically involves multi-step heterocyclic chemistry. A key step is the nucleophilic substitution of a chlorine atom in the thieno[2,3-d]pyrimidine core with 4-(pyridin-2-yl)piperazine. For example, in analogous syntheses, intermediates like 4-chloro-thieno[2,3-d]pyrimidine derivatives are reacted with amines under reflux in polar aprotic solvents (e.g., toluene or DMF) with catalytic bases like K₂CO₃ . Post-reaction purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) is critical for isolating the target compound .

Q. How can structural integrity be confirmed after synthesis?

Structural validation relies on spectral techniques:

  • ¹H/¹³C NMR : Aromatic protons in the pyridin-2-yl and p-tolyl groups appear as distinct multiplets (δ 6.7–8.7 ppm), while methyl groups resonate as singlets (δ 2.3–2.6 ppm) .
  • LC-MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated molecular weight (C₂₃H₂₂N₆S = 414.5 g/mol). For example, a related compound (C₁₉H₁₇ClN₄OS) showed [M+H]⁺ at m/z 383.0 .
  • Melting Point : Consistency with literature values (if available) further confirms purity .

Advanced Questions

Q. How can reaction yields be optimized during the introduction of the pyridin-2-ylpiperazine moiety?

Yield optimization requires addressing steric and electronic factors:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine group compared to toluene .
  • Catalysis : Microwave-assisted synthesis or transition-metal catalysts (e.g., Pd/C) may accelerate coupling reactions .
  • Temperature Control : Prolonged reflux (12–24 hours) ensures complete substitution, as seen in analogous piperazine-thienopyrimidine couplings .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Substituent Effects : Minor structural variations (e.g., methyl vs. trifluoromethyl groups) drastically alter bioactivity. For example, trifluoromethyl substitution in thieno[2,3-d]pyrimidines enhanced cytotoxicity in A549 cells .
  • Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HCT116) and assay protocols (e.g., MTT vs. ATP-luminescence) to ensure reproducibility .
  • Computational Validation : Molecular docking studies can predict binding affinities to targets like CDK4/6, aiding mechanistic interpretation .

Q. What computational strategies predict physicochemical properties relevant to drug development?

  • Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors using tools like Molinspiration .
  • ADMET Prediction : Software like SwissADME evaluates oral bioavailability, blood-brain barrier permeability, and CYP450 interactions . For example, chromeno[4,3-d]pyrimidine analogs showed favorable drug-likeness scores .

Q. What strategies enhance the bioactivity of the thieno[2,3-d]pyrimidine core?

  • Ring Modifications : Introducing isoxazole or benzodioxolyl groups (via alkoxy or aryloxy substitutions) improves antimicrobial and anticancer activity .
  • Side-Chain Functionalization : Piperazine derivatives with electron-withdrawing groups (e.g., trifluoroethyl) enhance target selectivity, as seen in MLL leukemia inhibitors .

Methodological Notes

  • Purification : Always use TLC to monitor reaction progress and column chromatography (petroleum ether/ethyl acetate gradients) for final purification .
  • Safety : Handle intermediates with reactive groups (e.g., chloro or trifluoromethanesulfonyloxy) under inert atmospheres due to moisture sensitivity .

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